
Revefenacin and its Active Metabolite THRX-
195518: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance

treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via

nebulization, it exerts its therapeutic effect through competitive antagonism of muscarinic

receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] A key feature of

revefenacin's pharmacology is its rapid and extensive conversion to an active metabolite,

THRX-195518.[1][5][6] This document provides a comprehensive technical guide on

revefenacin and THRX-195518, summarizing their pharmacokinetic and pharmacodynamic

properties, metabolic pathways, and the experimental methodologies used for their

characterization.

Mechanism of Action and Signaling Pathway
Revefenacin is a competitive antagonist of all five human muscarinic acetylcholine receptor

subtypes (M1-M5).[7][8] In the airways, acetylcholine released from parasympathetic nerves

acts on M3 muscarinic receptors on smooth muscle cells, triggering bronchoconstriction.[3] By

blocking these M3 receptors, revefenacin inhibits the action of acetylcholine, resulting in

relaxation of the airway smooth muscle and bronchodilation.[3][4] Its long duration of action

allows for once-daily dosing.[2][9]
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The active metabolite, THRX-195518, also exhibits affinity for all five muscarinic receptor

subtypes and is considered to contribute to the systemic antimuscarinic activity of revefenacin.

[6][7]
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Figure 1: Antagonistic action of Revefenacin and THRX-195518 at the M3 muscarinic receptor.

Metabolism of Revefenacin
The primary metabolic pathway for revefenacin is hydrolysis of its primary amide group to form

the carboxylic acid metabolite, THRX-195518.[5][6][10] This conversion is rapid and extensive

following inhaled administration.[1][5][6] While CYP enzymes play a minor role, the hydrolysis

is the predominant metabolic route.[2][10] Both revefenacin and THRX-195518 are primarily

eliminated through the hepatobiliary and fecal routes, with minimal renal excretion.[10][11]
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Figure 2: Primary metabolic pathway of Revefenacin to THRX-195518.

Pharmacodynamic Properties
Both revefenacin and THRX-195518 are antagonists of muscarinic receptors. However,

revefenacin demonstrates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
Compound hM1 hM2 hM3 hM4 hM5

Revefenacin 0.50 0.34 0.67 0.49 3.30

THRX-

195518
1.3 2.1 1.8 1.6 11

Data from a single experiment for direct comparison.[7]

In vitro studies indicate that THRX-195518 has a binding affinity that is approximately 3- to 10-

fold lower than that of revefenacin for the various muscarinic receptor subtypes.[6][7][12]
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Specifically for the M3 receptor, the affinity of THRX-195518 is reported to be about one-third to

one-tenth that of the parent compound.[1][5]

Pharmacokinetic Properties
Following administration by nebulization, revefenacin is rapidly absorbed, and its conversion to

THRX-195518 is also rapid.[5][13] Systemic exposure to THRX-195518 is significantly higher

than that of revefenacin.[1][5]

Table 2: Pharmacokinetic Parameters of Revefenacin
and THRX-195518 in COPD Patients

Parameter Revefenacin THRX-195518

Tmax (Time to Peak Plasma

Concentration)
14 to 31 minutes Coincides with revefenacin

Terminal Elimination Half-life

(t½)
23 to 58 hours 23 to 58 hours

Systemic Exposure (AUC

Ratio, Metabolite:Parent)
- ~4- to 6-fold higher

Plasma Protein Binding 71% 58%

Apparent Volume of

Distribution (Vd)
218 L (IV in healthy subjects) Not specified

Oral Bioavailability < 3% Not applicable

Accumulation (after repeat

dosing)
< 1.6-fold < 1.6-fold

Data compiled from multiple sources.[1][2][5][10]

Drug Interaction Profile
In vitro studies have assessed the potential for revefenacin and THRX-195518 to cause drug-

drug interactions.
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Table 3: In Vitro Drug Interaction Profile
Parameter Revefenacin THRX-195518

CYP Inhibition (Reversible)
No significant inhibition of

major CYP enzymes

No significant inhibition of

major CYP enzymes

CYP Induction
Little to no effect on CYP1A2,

CYP2B6, and CYP3A4

Little to no effect on CYP1A2,

CYP2B6, and CYP3A4

Transporter Substrate P-gp, BCRP OATP1B1, OATP1B3

Data from in vitro studies.[5]

At clinically relevant concentrations, neither revefenacin nor THRX-195518 is likely to cause

significant drug-drug interactions mediated by cytochrome P450 enzymes.[5]

Experimental Protocols
Muscarinic Receptor Binding Affinity Assays
The binding affinities of revefenacin and THRX-195518 for the five human muscarinic receptor

subtypes were determined using radioligand competition binding assays.[7]
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Figure 3: General workflow for a radioligand competition binding assay.

Detailed Methodology:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably

expressing cloned human M1, M2, M3, and M4 receptors, and commercially purchased

membranes expressing the M5 receptor were used.[7]
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Radioligand: [3H]THRX-134853 was utilized as the radioligand.[7] Another commonly used

radioligand for muscarinic receptor binding is [3H]N-methylscopolamine ([3H]NMS).[10]

Assay Conditions: Assays were conducted in a HEPES buffer containing NaCl and MgCl2 at

37°C.[10]

Nonspecific Binding: Nonspecific binding was determined in the presence of a high

concentration of a non-labeled antagonist, such as atropine.[7][10]

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) was determined from competition curves. The equilibrium

dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Pharmacokinetic and Mass Balance Studies
The absorption, metabolism, and excretion of revefenacin were evaluated in healthy male

subjects using a [14C]-labeled version of the drug administered intravenously and orally.[10]

[11]

Detailed Methodology:

Study Design: A study involving healthy adult males (n=9) who received a single intravenous

dose of 20 μg (~1 μCi) [14C]-revefenacin and/or a single oral solution dose of 200 μg (~10

μCi) [14C]-revefenacin.[10][11]

Sample Collection: Blood, urine, and feces were collected at various time points post-

administration.[10]

Sample Analysis: Total radioactivity in the collected samples was measured. Plasma

samples were also analyzed to identify and quantify revefenacin and its metabolites.[10]

Concentrations of revefenacin and THRX-195518 in plasma and urine were quantified using

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time

data. The mass balance was determined by quantifying the total radioactivity recovered in

urine and feces.[10]
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Conclusion
Revefenacin is a long-acting muscarinic antagonist that undergoes rapid and extensive

metabolism to its active metabolite, THRX-195518. While THRX-195518 has a lower affinity for

muscarinic receptors than the parent compound, its significantly higher systemic exposure

suggests a contribution to the overall systemic antimuscarinic effects. A thorough

understanding of the interplay between revefenacin and THRX-195518 is crucial for a complete

characterization of the drug's pharmacological profile. The data presented in this document,

derived from a range of in vitro and in vivo studies, provides a detailed technical foundation for

researchers and professionals in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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